VU0463271

KCC2 Potency Structure-Activity Relationship

Researchers studying KCC2-mediated chloride homeostasis face a critical challenge: non-selective inhibitors like furosemide confound experimental results through NKCC1 cross-reactivity. VU0463271 (CAS 1391737-01-1) solves this with unparalleled target precision. • IC50 of 61 nM against KCC2 with >100-fold selectivity over NKCC1; no activity against a panel of 68 GPCRs, ion channels, and transporters • Validated in epilepsy models (hippocampal slices and in vivo intrahippocampal microinfusion), neuropathic pain (intrathecal injection with α2δ-1-NMDAR mechanistic pathway), and developmental GABA shift studies • Ideal reference compound for HTS assay validation in thallium flux assays using KCC2-overexpressing HEK293 cells Supplied with ≥98% HPLC purity and comprehensive analytical documentation. Research use only.

Molecular Formula C19H18N4OS2
Molecular Weight 382.5 g/mol
Cat. No. B611754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0463271
SynonymsVU0463271;  VU-0463271;  VU 0463271; 
Molecular FormulaC19H18N4OS2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
InChIKeyDPONSKCACOZTGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0463271: Selective KCC2 Antagonist


VU0463271 (CAS 1391737-01-1) is a potent and selective antagonist of the neuronal-specific potassium-chloride cotransporter 2 (KCC2, SLC12A5) [1]. As a tool compound, it enables the pharmacological dissection of KCC2's role in neuronal chloride homeostasis, synaptic inhibition, and network excitability [2]. Developed through iterative parallel synthesis and structure-activity relationship (SAR) studies, VU0463271 represents a significant advancement over earlier KCC2 tool compounds, offering enhanced potency and target selectivity [1].

VU0463271: Why Substitution Fails


Substituting VU0463271 with other KCC2 inhibitors like furosemide or earlier analog ML077 is not scientifically valid. Furosemide, a widely used loop diuretic, is non-selective, inhibiting NKCC1 and other transporters, which confounds experimental interpretation [1]. In contrast, VU0463271 exhibits >100-fold selectivity over NKCC1, eliminating this major off-target liability [2]. Even among the VU compound series, small structural modifications lead to drastic potency differences; VU0463271's IC50 of 61 nM is nearly an order of magnitude lower than its direct predecessor, ML077 (IC50 = 537 nM) [2]. Therefore, data generated with furosemide or earlier analogs cannot be directly extrapolated or substituted for VU0463271 studies without compromising target engagement and mechanistic clarity.

VU0463271: Evidence vs Analogous Modulators


Superior KCC2 Antagonism Over ML077 and VU0240511

VU0463271 demonstrates a significantly lower IC50 value for inhibiting KCC2-mediated thallium flux in HEK293 cells compared to its closest structural analogs, ML077 (VU0255011) and VU0240511, representing an approximate 8.8-fold and 9.3-fold increase in potency, respectively [1]. This enhanced potency allows for lower working concentrations, reducing potential off-target effects and compound precipitation issues in vitro.

KCC2 Potency Structure-Activity Relationship

Selectivity for KCC2 Over NKCC1

VU0463271 exhibits >100-fold selectivity for KCC2 over the Na-K-2Cl cotransporter 1 (NKCC1) [1]. Specifically, at a concentration of 100 μM, VU0463271 achieves a maximum inhibition of only approximately 37% of NKCC1 activity . This contrasts sharply with furosemide, a non-selective inhibitor that potently blocks both KCC2 and NKCC1, leading to ambiguous experimental outcomes [2].

KCC2 NKCC1 Selectivity

In Vivo Pharmacokinetic Profile

VU0463271 has a characterized in vivo pharmacokinetic profile in rats, informing dosing regimens for acute studies. Intravenous administration (1 mg/kg) reveals a low steady-state volume of distribution (Vss) of 0.4 L/kg, suggesting limited tissue penetration, and a high clearance rate (CL) of 57 mL/min/kg, resulting in a short half-life (t1/2) of 9 minutes . This data is critical for planning experimental timelines, especially for microinfusion or intraperitoneal studies, where rapid clearance must be accounted for.

Pharmacokinetics In Vivo CNS

Functional Validation in Hyperexcitability Models

The functional relevance of VU0463271's KCC2 antagonism is validated in vivo. Microinfusion of VU0463271 directly into the dorsal hippocampus of mice rapidly induced epileptiform discharges [1]. This contrasts with furosemide, which despite inhibiting KCC2 in vitro, paradoxically exhibits anti-seizure efficacy in vivo due to its off-target effects [1]. Furthermore, in vitro studies in hippocampal slices show VU0463271 application under low-Mg2+ conditions induces unremitting recurrent epileptiform discharges [1] and in the entorhinal cortex, it transforms ictal discharges into shorter ictal-like events [2].

Epilepsy In Vivo Hyperexcitability

VU0463271: Validated Research Applications


KCC2 in Epileptogenesis and Seizure

Researchers studying the mechanisms of epilepsy can use VU0463271 to specifically inhibit KCC2 function, thereby decreasing neuronal Cl- extrusion capacity and shifting the GABA reversal potential. This manipulation reliably induces hyperexcitability and epileptiform discharges in both in vitro (hippocampal and entorhinal cortex slices) and in vivo (intrahippocampal microinfusion) models [1]. This tool allows for the dissection of KCC2's contribution to seizure initiation and maintenance, distinct from the confounding effects of NKCC1 inhibition seen with non-selective agents like furosemide [1].

KCC2 in Spinal Pain Processing

In neuropathic pain research, VU0463271 serves as a critical tool for understanding the link between impaired KCC2 function and pain hypersensitivity. Intrathecal injection of VU0463271 in mice reduces mechanical and thermal thresholds, modeling pain hypersensitivity [1]. This effect is mediated through α2δ-1-NMDA receptor interactions, as shown by the abrogation of VU0463271-induced pain in Cacna2d1 knockout mice and with NMDAR antagonists [1]. This provides a specific pharmacological model for studying KCC2 impairment in spinal pain circuits.

Chloride Homeostasis in Development

VU0463271 is a valuable tool for studying the developmental 'GABA shift'. In perinatal hippocampal networks, application of VU0463271 increases depolarizing GABAergic drive and enhances spontaneous network events (GDPs) [1]. Furthermore, VU0463271 treatment can delay the developmental GABA shift, maintaining depolarizing GABA signaling without affecting the structural development of synapses [2]. This allows researchers to precisely manipulate the timing of chloride homeostasis maturation and assess its impact on circuit development.

HTS Modeling of KCC2 Dysfunction

Given its high potency (IC50 = 61 nM) and >100-fold selectivity over NKCC1 [1], VU0463271 is an ideal positive control and reference compound in high-throughput screening (HTS) assays designed to identify novel KCC2 modulators. Its well-characterized activity in thallium flux assays in KCC2-overexpressing HEK293 cells [1] provides a robust benchmark for assay validation and hit triage, ensuring new compounds can be benchmarked against a known selective and potent antagonist.

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